molecular formula C10H17N3O2 B15327834 2-Amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)pentanoic acid

2-Amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)pentanoic acid

Cat. No.: B15327834
M. Wt: 211.26 g/mol
InChI Key: ORCDMGVMEDBJLN-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoic acid (CAS: 1342123-23-2) is a structurally complex amino acid derivative featuring a pentanoic acid backbone substituted with a 2-amino-2-methyl group and a 4-methylpyrazole ring at the fourth carbon. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is known for its role in coordination chemistry and medicinal applications, while the carboxylic acid and amino groups enhance water solubility and reactivity .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

2-amino-2-methyl-4-(4-methylpyrazol-1-yl)pentanoic acid

InChI

InChI=1S/C10H17N3O2/c1-7-5-12-13(6-7)8(2)4-10(3,11)9(14)15/h5-6,8H,4,11H2,1-3H3,(H,14,15)

InChI Key

ORCDMGVMEDBJLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C(C)CC(C)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the reaction of 4-methyl-1H-pyrazole with an appropriate alkylating agent to introduce the pentanoic acid moiety[_{{{CITATION{{{_2{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)­amino .... The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The oxidation of the amino group can lead to the formation of nitro compounds.

  • Reduction: Reduction of the pyrazole ring can result in the formation of pyrazolidine derivatives.

  • Substitution: Substitution reactions can yield various alkylated derivatives of the pyrazole ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole ring makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a potential inhibitor of certain enzymes. Its structure allows it to interact with enzyme active sites, making it a candidate for drug development.

Medicine: In medicine, this compound has shown promise in preclinical studies for its anti-inflammatory and analgesic properties. It may be used in the development of new therapeutic agents for pain management and inflammation.

Industry: In the industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The amino group can also form hydrogen bonds with biological molecules, enhancing its biological activity.

Comparison with Similar Compounds

Positional Isomers: 4-Methylpyrazole vs. 3-Methylpyrazole Derivatives

A key structural analog is 2-amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanoic acid (CAS: 1342123-23-2, HR288232), which differs only in the position of the methyl group on the pyrazole ring (3-methyl vs. 4-methyl) . This positional isomerism impacts steric and electronic properties:

  • Electronic Effects : The inductive effect of the methyl group varies depending on its position, altering electron density distribution across the pyrazole ring.
Property 4-Methylpyrazole Derivative 3-Methylpyrazole Derivative
Pyrazole Substitution 4-methyl 3-methyl
Steric Accessibility Lower Higher
Commercial Availability Discontinued Available (Hairui Chem)

Pyrazole-Containing Amino Acid Derivatives

Another related compound is 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide (Ref: 10-F705976) . Key differences include:

  • Backbone Structure: Propanamide (C3) vs. pentanoic acid (C5), affecting solubility and metabolic stability.
  • Functional Groups : The amide group in the propanamide derivative may enhance resistance to enzymatic degradation compared to the carboxylic acid in the target compound.
Property Target Compound Propanamide Derivative
Backbone Length C5 (pentanoic acid) C3 (propanamide)
Functional Group Carboxylic acid Amide
Potential Applications Metalloproteinase inhibition Likely enzyme-stable ligands

Simple Pentanoic Acid Derivatives

The unsubstituted pentanoic acid (CAS: 109-52-4) serves as a baseline for comparison :

  • Volatility: Pentanoic acid devolatilizes at 290°C , while the target compound’s bulky substituents likely reduce volatility significantly.
  • Biological Activity: Pentanoic acid derivatives are noted as metalloproteinase inhibitors , but the addition of pyrazole and amino groups in the target compound could enhance binding affinity or selectivity.
Property Target Compound Pentanoic Acid
Volatility Low (inferred) High (devolatilizes at 290°C)
Functional Groups Pyrazole, amino, carboxylic Carboxylic acid only

Physicochemical and Functional Insights

Solubility and Stability

The amino and carboxylic acid groups in the target compound suggest moderate water solubility, typical of amino acids. However, the hydrophobic pyrazole ring may reduce solubility compared to simpler acids like pentanoic acid. Stability data are lacking, but discontinuation in commercial catalogs may indicate synthesis challenges or instability.

Biological Activity

2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoic acid (often referred to as AMPA) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N4O2C_10H_{16}N_4O_2, with a molecular weight of approximately 224.26 g/mol. Its structure features an amino acid backbone with a pyrazole moiety, which is critical for its biological activity.

Neuropharmacological Effects

Research indicates that compounds similar to AMPA may act as positive allosteric modulators at the muscarinic acetylcholine receptor (mAChR), particularly the M4 subtype, which is implicated in neurocognitive disorders. These compounds have shown promise in enhancing cognitive function and may provide therapeutic avenues for conditions like Alzheimer’s disease and schizophrenia .

Antitumor Activity

Studies have demonstrated that derivatives of pyrazole compounds exhibit antitumor properties. For instance, hybrid molecules containing pyrazole structures have been evaluated for their ability to inhibit cancer cell proliferation across various cell lines, including breast and colon cancer cells. These compounds often induce apoptosis through mitochondrial pathways, suggesting that AMPA or its analogs could share similar mechanisms .

The biological activity of AMPA is thought to involve several mechanisms:

  • Modulation of Receptor Activity : As a potential modulator of mAChR, AMPA may influence intracellular signaling cascades linked to cognitive functions.
  • Induction of Apoptosis : Evidence suggests that pyrazole-based compounds can activate apoptotic pathways in cancer cells, leading to cell death .

Case Studies

  • Cognitive Enhancement : A study focused on M4 mAChR agonists showed that certain pyrazole derivatives improved cognitive function in animal models. The results indicated enhanced memory retention and learning capabilities .
  • Antitumor Efficacy : In vitro studies demonstrated that pyrazole-containing compounds significantly inhibited the growth of various cancer cell lines, with IC50 values indicating potent activity. For example, one study reported an IC50 value in the submicromolar range against HepG2 liver cancer cells .

Data Tables

Biological Activity Effect Reference
Cognitive EnhancementImproved memory and learning
Antitumor ActivityInhibition of cancer cell growth
Compound IC50 (µM) Cell Line
AMPA<0.5HepG2
Derivative A0.3MCF-7
Derivative B0.8HCT-15

Q & A

Q. How can researchers optimize the multi-step synthesis of 2-amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoic acid?

  • Methodological Answer : The synthesis typically involves coupling pyrazole derivatives with α-amino acid precursors. Key steps include:
  • Pyrazole activation : Use of oxone (for oxidation) or sodium borohydride (for reduction) to modify pyrazole substituents .
  • Amino acid coupling : Employing carbodiimide-based coupling reagents (e.g., EDC/HOBt) under inert conditions to minimize racemization .
  • Purification : Automated continuous flow systems improve yield and reduce impurities, especially for intermediates .
  • Critical parameters : Solvent choice (e.g., ethyl acetate for phase separation) and pH control during carboxylate group activation .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm backbone structure, with 1^1H-1^1H COSY for verifying methyl and pyrazole ring connectivity .
  • X-ray crystallography : Resolves stereochemistry at the α-amino acid chiral center .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C10_{10}H18_{18}N3_3O2_2) and isotopic patterns .

Q. What biological activities have been reported for similar pyrazole-containing α-amino acids?

  • Methodological Answer :
  • Anti-parasitic activity : Pyrazole derivatives inhibit enzymes like trypanothione reductase in Leishmania spp. via competitive binding at the active site .
  • Enzyme inhibition assays : IC50_{50} values are determined using spectrophotometric methods (e.g., NADPH depletion in reductase assays) .
  • Structure-activity relationship (SAR) : Methyl substitution at the pyrazole 4-position enhances hydrophobicity and target affinity .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of this compound with biological targets?

  • Methodological Answer :
  • Quantum chemical calculations : Density functional theory (DFT) models interaction energies between the pyrazole moiety and catalytic residues (e.g., His/Asp in enzyme active sites) .
  • Molecular dynamics (MD) simulations : Predict binding stability over time using software like GROMACS, with force fields parameterized for heterocycles .
  • In silico docking : AutoDock Vina screens potential targets by docking the compound into PDB structures of pathogen enzymes .

Q. How to resolve contradictory data on bioactivity between methyl- and chloro-substituted pyrazole analogs?

  • Methodological Answer :
  • Comparative SAR studies : Synthesize analogs with systematic substitutions (e.g., 4-methyl vs. 4-chloro) and test against identical biological targets .
  • Free-energy perturbation (FEP) : Computationally quantify substituent effects on binding affinity .
  • Crystallographic analysis : Compare co-crystal structures to identify steric/electronic differences in binding pockets .

Q. What strategies validate the reproducibility of synthetic protocols for this compound?

  • Methodological Answer :
  • Design of experiments (DoE) : Use factorial designs to test variables (e.g., temperature, reagent stoichiometry) and identify critical factors .
  • Analytical validation : Implement HPLC with dual detection (UV/ELSD) to quantify purity across batches .
  • Interlaboratory studies : Collaborate with independent labs to verify yields and bioactivity metrics .

Q. How to address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Continuous flow chemistry : Reduces racemization via precise temperature/residence time control .
  • Chiral stationary phase chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) for large-scale enantiomer separation .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress and chiral integrity .

Q. What methodologies improve regioselectivity in pyrazole ring functionalization?

  • Methodological Answer :
  • Directed ortho-metalation : Use organometallic catalysts (e.g., Pd(OAc)2_2) to direct substituents to specific pyrazole positions .
  • Protecting group strategies : Temporarily block reactive sites (e.g., Boc protection of the amino group) during coupling .
  • Microwave-assisted synthesis : Enhances regioselectivity by accelerating kinetic control pathways .

Contradiction Analysis and Experimental Design

Q. How to design experiments to distinguish between direct enzyme inhibition and indirect phenotypic effects?

  • Methodological Answer :
  • Target-specific assays : Compare bioactivity in wild-type vs. enzyme-knockout pathogen strains .
  • Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics between the compound and purified enzyme .
  • Transcriptomic profiling : RNA-seq identifies downstream gene expression changes in treated pathogens .

Q. What approaches reconcile discrepancies in reported solubility and stability profiles?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to stress conditions (heat, light, pH extremes) and track degradation via UPLC-MS .
  • Dynamic vapor sorption (DVS) : Quantify hygroscopicity and polymorphic stability .
  • Co-solvent screening : Use Hansen solubility parameters to identify optimal solvent blends for formulation .

Synthesis Optimization and Derivative Development

Q. How to design novel derivatives with enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • Lipophilicity optimization : Introduce fluorine or methyl groups to adjust logP values (target range: 1–3) .
  • Pro-drug strategies : Esterify the carboxylate group to improve passive diffusion, with enzymatic cleavage in vivo .
  • In vitro BBB models : Use MDCK-MDR1 monolayers to measure permeability coefficients .

Q. What methods enable efficient post-synthetic modification of the pyrazole ring?

  • Methodological Answer :
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append functional groups .
  • Suzuki-Miyaura coupling : Introduce aryl/heteroaryl substituents using Pd catalysts .
  • Photoredox catalysis : C–H functionalization under mild conditions to avoid side reactions .

Tables for Key Data

Table 1: Comparative Bioactivity of Pyrazole Derivatives

Substituent PositionTarget Enzyme (IC50_{50}, μM)Solubility (mg/mL)Reference
4-Methyl12.3 ± 1.2 (Trypanothione reductase)8.5 (PBS, pH 7.4)
4-Chloro9.8 ± 0.9 (Same enzyme)5.2 (PBS, pH 7.4)

Table 2: Optimal Reaction Conditions for Scale-Up

ParameterSmall-Scale (Lab)Large-Scale (Industrial)Reference
Temperature25°C30°C (Continuous flow)
Reaction Time24 h2 h (Flow reactor)
Yield65%82%

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